2,2-Bis(methoxymethyl)azetidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

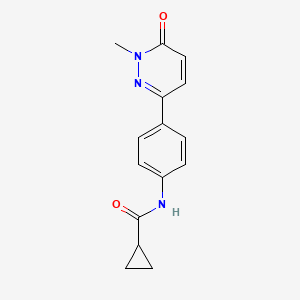

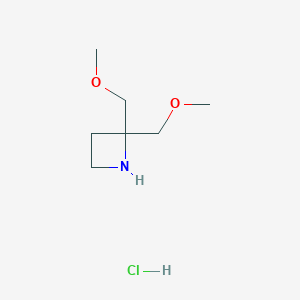

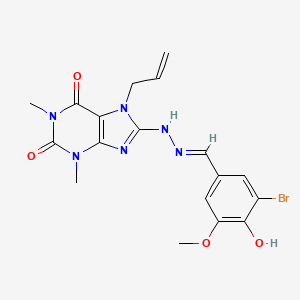

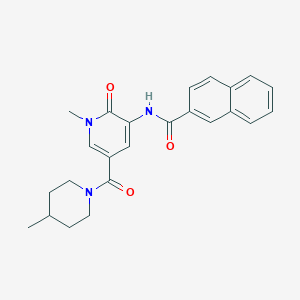

2,2-Bis(methoxymethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2418642-09-6 . It has a molecular weight of 181.66 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .

Synthesis Analysis

The synthesis of azetidines, which are important four-membered heterocycles used in organic synthesis and medicinal chemistry, has seen remarkable advances . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

The InChI code for 2,2-Bis(methoxymethyl)azetidine hydrochloride is 1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-4-8-7;/h8H,3-6H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

2,2-Bis(methoxymethyl)azetidine hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 181.66 .Scientific Research Applications

Ring Expansion Applications

2-(1-Hydroxyalkyl)azetidines, closely related to 2,2-Bis(methoxymethyl)azetidine hydrochloride, react with bis(trichloromethyl) carbonate (BTC) after basic treatment to form 4-(2-chloroethyl)oxazolidinones. This transformation's efficiency varies based on the alcohol involved and the azetidine ring's substitution pattern, highlighting its use in creating diverse chemical structures (Couty, Drouillat, & Lemée, 2011).

Catalytic Applications in Asymmetric Synthesis

Chiral C2-symmetric 2,4-disubstituted azetidine derivatives, which include 2,2-Bis(methoxymethyl)azetidine, have been synthesized and used as chiral ligands in the asymmetric addition of diethylzinc to aldehydes, producing sec-alcohols with high chemical yields and enantiomeric excesses. This suggests its significant role in the enantioselective synthesis of complex molecules (Shi & Jiang, 1999).

Solvatochromic Probes

Azetidine derivatives, including structures similar to 2,2-Bis(methoxymethyl)azetidine, have been used in designing highly fluorescent solvatochromic probes. These probes can distinguish structurally similar organic liquids and possess exceptional photochemical stability, indicating their potential in chemical sensing and environmental monitoring applications (Liu et al., 2016).

Synthesis of Novel Azetidines

Research has focused on developing methodologies for synthesizing novel azetidine classes, including 3,3-dichloroazetidines, highlighting the versatility and potential of 2,2-Bis(methoxymethyl)azetidine hydrochloride as a precursor in synthesizing structurally diverse azetidine derivatives with potential applications across various chemical sectors (Aelterman, de Kimpe, & Declercq, 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Mechanism of Action

Mode of Action

Azetidines, a class of compounds to which this molecule belongs, are known to be involved in various chemical reactions, including ring-opening polymerizations .

Biochemical Pathways

Azetidines are known to be precursors for obtaining 3-substituted azetidine-2-carboxylic acids , suggesting that they may play a role in the synthesis of these compounds.

properties

IUPAC Name |

2,2-bis(methoxymethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-4-8-7;/h8H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNXWLJXSHWRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCN1)COC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine](/img/no-structure.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)

![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)

![6-(3,4-Dimethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2826796.png)